molecular formula C17H26N2O2 B1607971 Ethyl 3-[4-(2-phenylethyl)piperazin-1-yl]propanoate CAS No. 845885-92-9

Ethyl 3-[4-(2-phenylethyl)piperazin-1-yl]propanoate

Cat. No.: B1607971
CAS No.: 845885-92-9
M. Wt: 290.4 g/mol
InChI Key: DPPUVEUXUSMCIX-UHFFFAOYSA-N
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Description

Ethyl 3-[4-(2-phenylethyl)piperazin-1-yl]propanoate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethyl ester group attached to a piperazine ring, which is further substituted with a phenethyl group. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[4-(2-phenylethyl)piperazin-1-yl]propanoate typically involves the reaction of 4-phenethylpiperazine with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-(2-phenylethyl)piperazin-1-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new ester derivatives or other functionalized compounds.

Scientific Research Applications

Ethyl 3-[4-(2-phenylethyl)piperazin-1-yl]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-[4-(2-phenylethyl)piperazin-1-yl]propanoate involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The phenethyl group may enhance the compound’s ability to cross cell membranes and interact with intracellular targets. The piperazine ring can modulate the compound’s binding affinity and selectivity for its targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Ethyl 3-[4-(2-phenylethyl)piperazin-1-yl]propanoate can be compared with other piperazine derivatives, such as:

    Ethyl 3-(4-phenylpiperazin-1-yl)propanoate: Similar structure but lacks the phenethyl group, which may result in different pharmacological properties.

    Ethyl 3-(4-methylpiperazin-1-yl)propanoate: Contains a methyl group instead of a phenethyl group, leading to variations in biological activity.

    Ethyl 3-(4-benzylpiperazin-1-yl)propanoate: Features a benzyl group, which can influence the compound’s solubility and interaction with biological targets.

This compound is unique due to the presence of the phenethyl group, which can enhance its pharmacological profile and make it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 3-[4-(2-phenylethyl)piperazin-1-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-2-21-17(20)9-11-19-14-12-18(13-15-19)10-8-16-6-4-3-5-7-16/h3-7H,2,8-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPUVEUXUSMCIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1CCN(CC1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383445
Record name Ethyl 3-[4-(2-phenylethyl)piperazin-1-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845885-92-9
Record name Ethyl 3-[4-(2-phenylethyl)piperazin-1-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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